4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound features a bicyclo[2.2.2]octane core structure with an aminophenyl group attached, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminophenyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core with an aminophenyl group through a series of substitution reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Analyse Chemischer Reaktionen
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)bicyclo[2.2.2]octan-1-amine: This compound has a hydroxy group instead of an amino group, leading to different chemical and biological properties.
4-(4-Methylphenyl)bicyclo[2.2.2]octan-1-amine:
4-(4-Nitrophenyl)bicyclo[2.2.2]octan-1-amine: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C14H20N2 |
---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
4-(4-aminophenyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4H,5-10,15-16H2 |
InChI-Schlüssel |
KMLLEDLJSPPPOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.